No Public Head‑to‑Head Biological Activity Data Exist for This Specific Compound
A systematic search of PubChem, ChEMBL, SureChEMBL, DrugBank, the IUPHAR/BPS Guide to Pharmacology, Google Patents, and major life‑science databases (performed 2026‑04‑29) returned no quantitative enzymatic, cellular, in‑vivo, or pharmacokinetic data for CAS 2034484‑16‑5 . The closest structural analogs with disclosed SCD1 inhibitory activity reside within the generic Markush claims of US 9,102,669 B2, where favorable IC₅₀ values are reported only for a subset of explicitly exemplified compounds—none of which corresponds to the instant structure . One commercial entry (kuujia.com) describes the compound’s “modular design” and notes that yield‑and‑purity optimization remains a priority for HTS applications, but provides no biological endpoint . Because the central evidentiary requirements (comparator identity, quantitative target compound data, quantitative comparator data, and experimental context) cannot be satisfied, this item is classified as “Supporting evidence” and serves solely to document the current evidentiary gap.
| Evidence Dimension | SCD1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Closest structurally defined analogs in US 9,102,669 B2 (e.g., compounds disclosed in Examples 1–78) |
| Quantified Difference | Not determinable |
| Conditions | Literature and database survey through 2026‑04‑29 |
Why This Matters
Procurement decisions that demand quantitative target‑engagement data cannot be based on this compound; users requiring such evidence must request prospective head‑to‑head profiling against a named SCD1 inhibitor reference.
- [1] PubChem Compound Summary for CID 91627658, 1-(4-(3-(Pyridazin-3-yloxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone. National Center for Biotechnology Information, 2026. (Accessed 2026-04-29). View Source
- [2] Yang, S.-M.; Kuo, G.-H.; Gaul, M. D.; Rano, T. A. Substituted piperidinyl‑pyridazinyl derivatives useful as SCD 1 inhibitors. U.S. Patent 9,102,669 B2, August 11, 2015. Assigned to Janssen Pharmaceutica NV. View Source
